2,2,2-Trichloro-1,1-dimethylethyl salicylate
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Overview
Description
2,2,2-Trichloro-1,1-dimethylethyl salicylate is a chemical compound with the molecular formula C11H11Cl3O3 and a molecular weight of 297.563 g/mol . It is also known by its systematic name, 1,1,1-Trichloro-2-methylpropan-2-yl 2-hydroxybenzoate . This compound is characterized by the presence of a salicylate ester linked to a trichloromethyl group, making it a unique entity in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1,1-dimethylethyl salicylate typically involves the esterification of salicylic acid with 2,2,2-trichloro-1,1-dimethylethanol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1,1-dimethylethyl salicylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
2,2,2-Trichloro-1,1-dimethylethyl salicylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1,1-dimethylethyl salicylate involves the hydrolysis of the ester bond to release salicylic acid, which is known for its anti-inflammatory and analgesic properties . The trichloromethyl group can also undergo metabolic transformations, leading to the formation of reactive intermediates that may interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-1,1-dimethylethyl chloroformate: Similar in structure but contains a chloroformate group instead of a salicylate ester.
2,2,2-Trichloro-1,1-dimethylethyl acetate: Contains an acetate ester instead of a salicylate ester.
Uniqueness
2,2,2-Trichloro-1,1-dimethylethyl salicylate is unique due to its combination of a trichloromethyl group and a salicylate ester, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
94006-13-0 |
---|---|
Molecular Formula |
C11H11Cl3O3 |
Molecular Weight |
297.6 g/mol |
IUPAC Name |
(1,1,1-trichloro-2-methylpropan-2-yl) 2-hydroxybenzoate |
InChI |
InChI=1S/C11H11Cl3O3/c1-10(2,11(12,13)14)17-9(16)7-5-3-4-6-8(7)15/h3-6,15H,1-2H3 |
InChI Key |
JMBYJYPJYHTGKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(Cl)(Cl)Cl)OC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
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